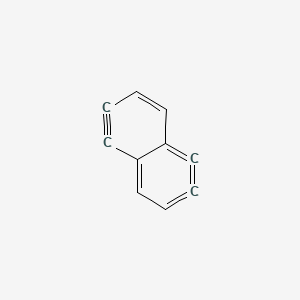
1,2,5,6-Tetradehydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5,6-Tetradehydronaphthalene is an organic compound with a unique structure characterized by the presence of four double bonds within a naphthalene framework
準備方法
Synthetic Routes and Reaction Conditions: 1,2,5,6-Tetradehydronaphthalene can be synthesized through several methods. One common approach involves the dehydrogenation of tetrahydronaphthalene using catalysts such as palladium on carbon (Pd/C) under high-temperature conditions. Another method includes the cyclization of appropriate precursors under acidic conditions, followed by dehydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale dehydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient heat transfer and reaction control. Catalysts such as platinum or palladium are commonly employed to facilitate the dehydrogenation reaction.
化学反応の分析
Types of Reactions: 1,2,5,6-Tetradehydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form naphthoquinones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst can convert this compound back to tetrahydronaphthalene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene.
Substitution: Halogenated naphthalenes.
科学的研究の応用
1,2,5,6-Tetradehydronaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which 1,2,5,6-Tetradehydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo oxidation and reduction reactions makes it a valuable tool in studying redox biology.
類似化合物との比較
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Tetrahydronaphthalene: A fully hydrogenated derivative of naphthalene.
1,2,3,4-Tetrahydronaphthalene: Another partially hydrogenated naphthalene derivative.
Uniqueness: 1,2,5,6-Tetradehydronaphthalene is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and properties compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
85337-39-9 |
|---|---|
分子式 |
C10H4 |
分子量 |
124.14 g/mol |
InChI |
InChI=1S/C10H4/c1-2-6-10-8-4-3-7-9(10)5-1/h1,4-5,8H |
InChIキー |
LOLIYYIYPBJJIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C=C=CC=C2C#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


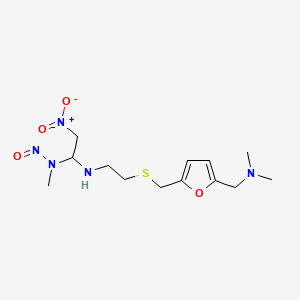
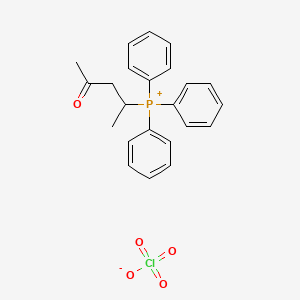
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
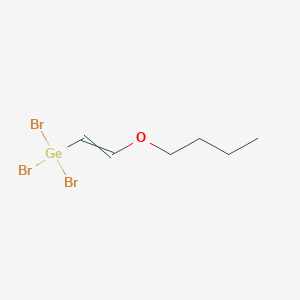

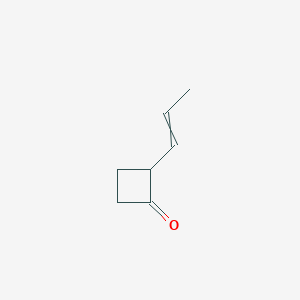


![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
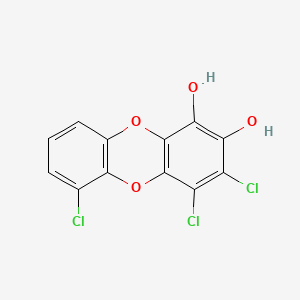

![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)


